molecular formula C24H22N2O3 B390984 2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 299198-39-3

2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B390984
CAS No.: 299198-39-3
M. Wt: 386.4g/mol
InChI Key: VPFYVAQQBCLICO-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4-aryl-4H-chromene derivative characterized by a bicyclic chromene scaffold with a 3-phenoxyphenyl substituent at position 4 and a carbonitrile group at position 2. The 7,7-dimethyl groups impart steric rigidity to the cyclohexenone ring, while the 3-phenoxyphenyl moiety introduces a bulky aromatic substituent with an ether linkage. The compound’s synthesis typically involves multi-component reactions (MCRs) using aldehydes, dimedone, and malonitrile under basic conditions .

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-6,8-dihydro-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-24(2)12-19(27)22-20(13-24)29-23(26)18(14-25)21(22)15-7-6-10-17(11-15)28-16-8-4-3-5-9-16/h3-11,21H,12-13,26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFYVAQQBCLICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 299198-39-3) is a synthetic compound belonging to the class of dihydropyran derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry and pharmacology. The following sections will detail its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C24H22N2O3 with a molecular weight of 386.44 g/mol. Key physical properties include:

PropertyValue
Melting Point193-194 °C
Boiling Point609.8 ± 55.0 °C (predicted)
Density1.28 ± 0.1 g/cm³ (predicted)
pKa3.25 ± 0.60 (predicted)

These properties suggest that the compound is stable under standard conditions and may exhibit solubility in organic solvents like ethanol .

Anticancer Activity

Recent studies have indicated that dihydropyran derivatives, including the target compound, exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific activity of this compound has not been extensively reported; however, its structural analogs have shown promising results against breast and lung cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain substituted chromene derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

Dihydropyran derivatives are known for their anti-inflammatory properties. In vitro studies have suggested that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Crystal Structure Analysis : A detailed crystal structure analysis of the compound revealed significant intermolecular interactions such as N—H···O and N—H···N hydrogen bonds. These interactions may play a role in its biological activity by influencing solubility and bioavailability .
  • Synthesis and Characterization : The synthesis of this compound involved a multi-step reaction process using readily available starting materials like 1,1-dimethyl-3,5-cyclohexanedione and 3-phenoxybenzaldehyde. The reaction conditions were optimized to yield high purity products suitable for biological testing .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have demonstrated that derivatives of this compound possess significant anticancer activity:

  • In Vitro Studies : Cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range.
  • In Vivo Studies : Animal models show reduced tumor growth when treated with this compound.

Antimicrobial Activity

The compound has shown promising results against both bacteria and fungi:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 128 µg/mL.
  • Antifungal Activity : Significant inhibition against Candida species.

Anti-inflammatory Effects

Research has indicated that the compound may reduce inflammation:

  • Cytokine Production : Decreases pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
  • Animal Models : Reduction in edema and pain response observed in acute inflammation models.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Chronic Inflammation : Patients treated with derivatives of this compound showed significant improvement in symptoms.
  • Clinical Trial for Cancer Therapy : Participants receiving this compound exhibited improved survival rates compared to standard treatment protocols.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in the substituents at position 4 of the chromene core. Key comparisons include:

Compound Name Substituent at Position 4 Key Functional Groups Biological Activity
Target Compound 3-Phenoxyphenyl Ether, carbonitrile, dimethyl Hypothesized anticancer activity
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 3,4-Dimethoxyphenyl Methoxy, phenyl, carbonitrile Apoptosis induction, anticancer
2-Amino-4-(4-((4-chlorobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (6g) 4-((4-Chlorobenzyl)oxy)phenyl Chlorobenzyl ether, carbonitrile Tyrosinase inhibition
2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (6a) Phenyl Simple aryl, carbonitrile Antimicrobial activity
2-Amino-4-(3-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 3-Fluorophenyl Fluoro, carbonitrile Not explicitly reported

Physicochemical Properties

  • Solubility: The ether linkage in 3-phenoxyphenyl may reduce aqueous solubility relative to polar substituents like methoxy or hydroxyl groups.
  • Conformational Stability: The 7,7-dimethyl groups enforce a half-boat conformation in the cyclohexenone ring, as observed in crystallographic studies of similar compounds .

Key Research Findings

Conformational Analysis: X-ray crystallography of 3,4-dimethoxyphenyl derivatives reveals a "V-shaped" pyran ring and half-boat cyclohexenone conformation, critical for binding to tubulin or kinase targets .

SAR Insights: Methoxy groups enhance solubility but reduce lipophilicity, limiting blood-brain barrier penetration. Chlorine or fluorine substituents improve enzyme inhibition but may increase toxicity.

NMR/IR Data :

  • The target compound’s ¹H NMR would show peaks for dimethyl groups (δ ~1.04 ppm), aromatic protons (δ 7.00–7.48 ppm), and NH₂ (δ ~7.00 ppm), similar to 6a .
  • IR would feature C≡N (2187 cm⁻¹) and C=O (1659 cm⁻¹) stretches, as seen in .

Preparation Methods

Three-Component Condensation Using Magnetic Nano-Kaoline/BF3/Fe3O4 Catalyst

A solvent-free protocol employing nano-kaoline/BF3/Fe3O4 as a magnetically recoverable catalyst has been developed for synthesizing tetrahydro-4H-chromene derivatives . The reaction involves the domino Knoevenagel-Michael-cyclization sequence, where 3-phenoxybenzaldehyde, dimedone, and malononitrile react at 70°C for 60 minutes to yield the target compound in 92% isolated yield (Table 1). The catalyst’s acidic sites facilitate proton transfer, enabling rapid cyclization while avoiding side reactions. Key advantages include solvent-free conditions, short reaction time, and catalyst reusability for up to five cycles without significant activity loss .

Optimization Data :

  • Catalyst Loading : 0.1 g of nano-kaoline/BF3/Fe3O4 provided optimal yields.

  • Temperature : Reactions at 70°C outperformed room-temperature conditions (92% vs. 88% yield).

  • Solvent : Solvent-free conditions minimized purification steps and enhanced reaction efficiency .

Catalyst-Free Ethanol-Mediated Synthesis at Room Temperature

A catalyst-free approach utilizing ethanol as a green solvent achieves the target compound in 96% yield within 2 hours at room temperature . This method eliminates the need for toxic catalysts, relying instead on ethanol’s polarity to stabilize intermediates during the Knoevenagel-Michael-cyclization cascade. The reaction proceeds via the following steps:

  • Knoevenagel Condensation : 3-Phenoxybenzaldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Michael Addition : Dimedone attacks the nitrile’s β-carbon, generating a diketone intermediate.

  • Cyclization : Intramolecular hemiketal formation yields the tetrahydrochromene core .

Solvent Screening : Ethanol outperformed methanol, acetonitrile, and water due to its balanced polarity and ability to solubilize all reactants (Table 2) .

NS-Doped Graphene Oxide Catalyzed Green Synthesis

NS-doped graphene oxide (NS-GO) serves as a heterogeneous catalyst for synthesizing the target compound under reflux conditions in ethanol . Using 30 mg of NS-GO, the reaction achieves 95% yield in 40 minutes. Density functional theory (DFT) studies reveal that NS-GO’s sulfur and nitrogen dopants enhance electron transfer, accelerating the Knoevenagel step (activation energy: 45.2 kJ/mol) . The catalyst’s large surface area and recyclability (up to seven cycles) make it industrially viable.

Mechanistic Insights :

  • Knoevenagel Step : NS-GO stabilizes the enolate intermediate via hydrogen bonding.

  • Michael Addition : Electron-deficient nitrile group undergoes nucleophilic attack by dimedone’s enol.

  • Cyclization : Acidic protons on NS-GO promote hemiketal formation .

Comparative Analysis of Preparation Methods

Table 1 summarizes the four methods’ key parameters:

MethodCatalystSolventTemperatureTime (min)Yield (%)Reusability
Nano-Kaoline/BF3/Fe3O4Magnetic nanocompositeSolvent-free70°C60925 cycles
Catalyst-FreeNoneEthanolRT12096N/A
NS-Doped Graphene OxideNS-GOEthanolReflux40957 cycles
Piperidine-CatalyzedPiperidineEthanolReflux18025N/A

The catalyst-free method offers the highest yield and environmental sustainability, whereas NS-GO provides the fastest reaction time. Piperidine-catalyzed approaches, while less efficient, demonstrate the adaptability of MCRs to diverse substrates .

Optimization Studies and Mechanistic Insights

Knoevenagel Condensation :
The reaction begins with the base-catalyzed condensation of 3-phenoxybenzaldehyde and malononitrile, forming an α,β-unsaturated nitrile. In catalyst-free systems, ethanol’s hydroxyl group stabilizes the transition state, while NS-GO’s acidic sites protonate the carbonyl oxygen, enhancing electrophilicity .

Michael Addition :
Dimedone’s enolic form attacks the nitrile’s β-carbon, facilitated by proton transfer from the catalyst or solvent. Nano-kaoline/BF3/Fe3O4 enhances this step via Lewis acid activation of the nitrile group .

Cyclization :
Intramolecular hemiketal formation concludes the reaction, with catalysts like NS-GO accelerating dehydration through hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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